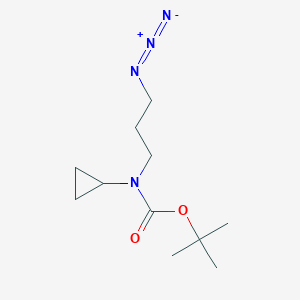

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

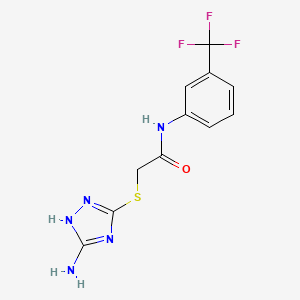

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine . It is used in the preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof .

Chemical Reactions Analysis

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .

科学的研究の応用

Synthesis of Insecticide Analogues : Tert-butyl 3-azidopropyl(cyclopropyl)carbamate was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues and their regioisomers were prepared from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in a series of steps, highlighting the compound's role in synthesizing structurally complex insecticides (Brackmann et al., 2005).

Selective Deprotection and Acylation : The compound has been used in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and subsequent acylation, demonstrating its utility in complex organic syntheses (Pak & Hesse, 1998).

Synthesis of Antiarrhythmic and Hypotensive Agents : The compound played a role in the preparation of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, which were evaluated for their antiarrhythmic and hypotensive properties (Chalina, Chakarova & Staneva, 1998).

Enantioselective Synthesis of Carbocyclic Analogues : It's an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in genetic material (Ober, Marsch, Harms & Carell, 2004).

CO2 Fixation : The compound has been utilized in a cyclizative atmospheric CO2 fixation process with unsaturated amines, leading to the formation of cyclic carbamates. This showcases its potential in carbon capture and utilization strategies (Takeda et al., 2012).

Preparation of Organic Compounds : It's used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, demonstrating its versatility in organic synthesis (Padwa, Brodney & Lynch, 2003).

Physicochemical and Pharmacokinetic Studies : The tert-butyl group, of which this compound is a derivative, has been evaluated in drug analogues for its effects on properties like lipophilicity and metabolic stability (Westphal et al., 2015).

Photochemical Ring Contraction : The compound has been involved in the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives, further highlighting its role in synthetic organic chemistry (Crockett & Koch, 2003).

作用機序

Target of Action

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules that contain alkyne, BCN, and DBCO groups . These targets are often used in Click Chemistry, a powerful tool for bioconjugation, material science, and drug discovery .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . The azide group in the compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable covalent bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Result of Action

The molecular and cellular effects of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate’s action would depend on the specific context of its use. In general, its reaction with target molecules could lead to the formation of new covalent bonds, potentially altering the structure and function of these molecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-azidopropyl(cyclopropyl)carbamate can be influenced by various environmental factors. For instance, the compound is reactive under normal ambient conditions . The Boc group can be deprotected under mild acidic conditions . Furthermore, the compound should be stored at -20°C to maintain its stability .

特性

IUPAC Name |

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNISMVYBJJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2422224.png)

![Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate](/img/structure/B2422225.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine](/img/structure/B2422226.png)

![N-[(5-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2422234.png)